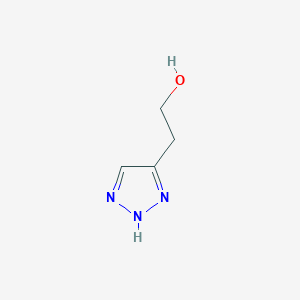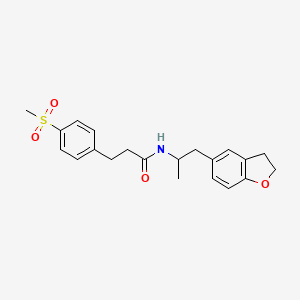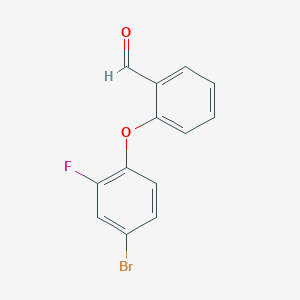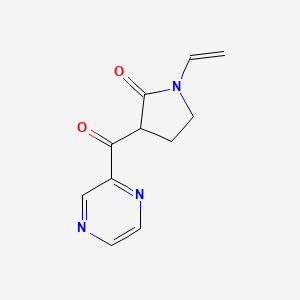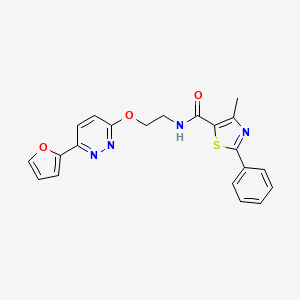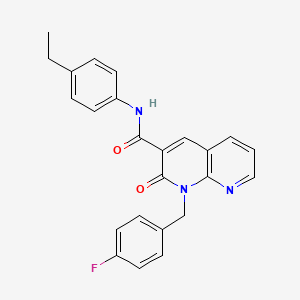
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(o-tolyl)urea, also known as DBU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBU is a urea derivative that is widely used in organic synthesis due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Urea derivatives, including glycolurils and their analogs, have been synthesized and studied for their diverse applications in science and technology. These compounds, known for their pharmacological activities (antibacterial, nootropic, neurotropic agents), explosives, gelators, etc., serve as crucial building blocks in supramolecular chemistry. The development of new methods for their synthesis has been a significant area of research, indicating the chemical versatility and potential utility of urea derivatives in various fields (Kravchenko, Baranov, & Gazieva, 2018).
Biological Activities
Research has also focused on the synthesis, structure, and biological activity of novel urea derivatives. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives have shown promising antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008). Another study synthesized novel urea derivatives with significant anti-microbial activity and cytotoxicity, showcasing the potential of these compounds in developing new antimicrobial agents (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Catalytic and Synthetic Applications
The catalytic properties of urea derivatives have been explored, such as in the dehydrogenation reactivity of a frustrated carbene-borane Lewis pair, demonstrating their utility in catalysis and synthetic chemistry (Holschumacher et al., 2009). Moreover, urea has been used as an eco-friendly organo-catalyst in the synthesis of diverse and densely functionalized heterocycles, highlighting its role in promoting sustainable chemical reactions (Brahmachari & Banerjee, 2014).
Propiedades
IUPAC Name |
1-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-5-3-4-6-17(13)21-19(22)20-14(2)11-15-7-8-18-16(12-15)9-10-23-18/h3-8,12,14H,9-11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGFNHSTCNKJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)CC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

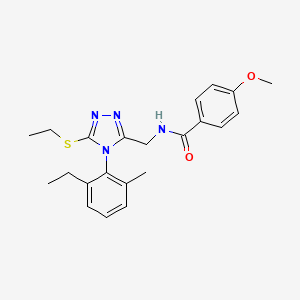
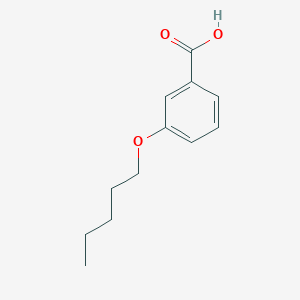
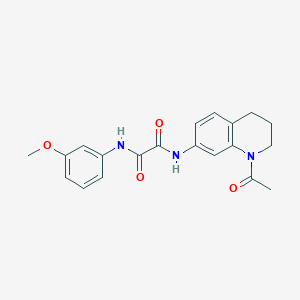

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)

